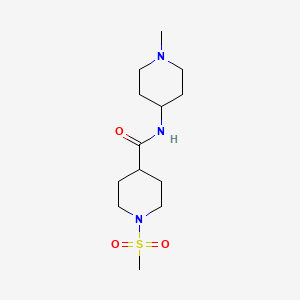

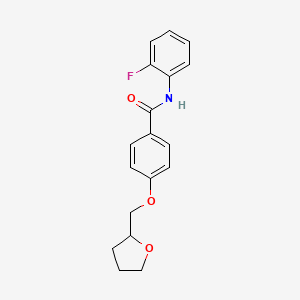

N-(1-methyl-4-piperidinyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of N-(1-methyl-4-piperidinyl)-1-(methylsulfonyl)-4-piperidinecarboxamide-related compounds often involves multi-step processes starting from basic piperidine scaffolds. For example, a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized starting from ethyl piperidine-4-carboxylate, undergoing successive reactions to introduce sulfonyl and hydrazide functionalities (Khalid, Rehman, & Abbasi, 2014). These synthesis pathways are crucial for developing compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of compounds within this class is defined by the presence of the piperidine ring, which is often modified with various substituents to enhance biological activity or chemical reactivity. The structure-activity relationship (SAR) is a key focus in the design of these molecules, where changes to the molecular structure can significantly impact their pharmacological profile. For instance, modifications to the piperazine and arylsulfonyl moieties have been explored to investigate their herbicidal and antifungal activities, providing insights into the impact of structural changes on biological activity (Wang et al., 2016).

Chemical Reactions and Properties

Compounds in this category participate in various chemical reactions that are central to their mechanism of action or their synthesis. For example, the conjugate additions of acyclic and cyclic secondary beta- and gamma-chloroamines to acetylenic sulfones, followed by intramolecular alkylation, have been utilized to synthesize cyclic enamine sulfones, demonstrating the diverse reactivity of these compounds (Back & Nakajima, 2000).

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Research into piperidine derivatives has shown significant promise in the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine and thus a target for treating conditions like Alzheimer's disease. A study by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, identifying compounds with potent anti-AChE activity. These compounds, particularly one with an IC50 of 0.56 nM, showed an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE), suggesting potential as antidementia agents due to their ability to increase acetylcholine content in the cerebral cortex and hippocampus of rats (Sugimoto et al., 1990).

Lewis Basic Catalysts for Hydrosilylation

Piperazine-2-carboxylic acid derived N-formamides, including compounds with arene sulfonyl groups, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. These catalysts have achieved high yields and enantioselectivities for a broad range of substrates, demonstrating the critical role of the sulfonyl group in achieving high enantioselectivity (Wang et al., 2006).

Growth Hormone Secretagogue Analysis

A study on the mass spectrum of N-[1(R) — [(1,2-dihydro-1-methylsulfonylspiro[3H-indole-3,4′-piperidin]-1′-yl)carbonyl]-2-(phenylmethyloxy)ethyl]-2-amino-2-methylpropanamide, a growth hormone secretagogue, revealed insights into its gas-phase rearrangement during electrospray ionization mass spectrometry (ESI/MS). This study contributes to the understanding of the structural properties and potential pharmacological applications of such compounds (Qin, 2002).

Serotonin 4 Receptor Agonists

Another line of research has focused on the synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists. These compounds have been evaluated for their effects on gastrointestinal motility, with certain derivatives showing promise as novel prokinetic agents with reduced side effects due to selective receptor binding (Sonda et al., 2004).

properties

IUPAC Name |

N-(1-methylpiperidin-4-yl)-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O3S/c1-15-7-5-12(6-8-15)14-13(17)11-3-9-16(10-4-11)20(2,18)19/h11-12H,3-10H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDJZFUOUYZCPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methylpiperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)

![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)

![N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4625202.png)

![6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4625210.png)

![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)

![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)

![3-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625236.png)

![1-(2,6-dichlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4625258.png)